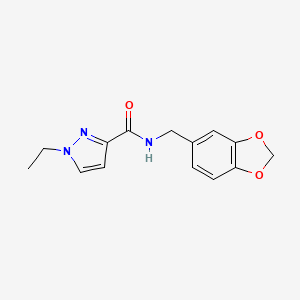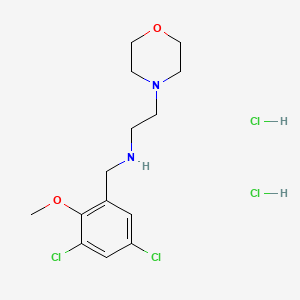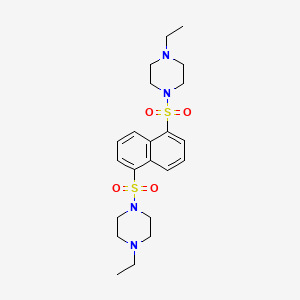![molecular formula C15H11Cl2NO3 B5346956 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate, also known as DCBA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoylphenylurea, which is a class of insecticides that target insect growth regulators. DCBA has been studied for its potential as an insecticide, as well as its effects on various biological systems. In
Wirkmechanismus
The mechanism of action of 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate involves the inhibition of chitin synthase, which is essential for the formation of insect exoskeletons. This leads to the disruption of insect growth and development. In cancer cells, this compound induces apoptosis through the activation of caspase-3 and caspase-9, which are enzymes that play a key role in programmed cell death. This compound has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In insects, this compound inhibits the formation of chitin, leading to the disruption of growth and development. In cancer cells, this compound induces apoptosis, leading to cell death. This compound has also been shown to modulate the immune system, inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-inflammatory properties, and may have potential as a treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate in lab experiments is its specificity for chitin synthase, which allows for the selective inhibition of insect growth and development. This compound has also been shown to have low toxicity in mammals, making it a safer alternative to other insecticides. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have low stability in solution, which can lead to degradation over time.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate. One area of interest is the development of more efficient synthesis methods, which could improve the yield and purity of the compound. Another area of interest is the development of new insecticides based on the structure of this compound, which could have improved efficacy and safety profiles. In addition, this compound could be studied further for its potential as a treatment for autoimmune diseases, and for its effects on other biological systems. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 3-[(3,4-dichlorobenzoyl)amino]phenyl acetate involves the reaction of 3,4-dichlorobenzoic acid with phenyl isocyanate, followed by acetylation with acetic anhydride. The product is then purified through recrystallization. The yield of this method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-dichlorobenzoyl)amino]phenyl acetate has been used in scientific research for its potential as an insecticide, as well as its effects on various biological systems. It has been studied for its ability to inhibit the activity of chitin synthase, an enzyme that is essential for the formation of insect exoskeletons. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been studied for its effects on the immune system, and its potential as a treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
[3-[(3,4-dichlorobenzoyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-12-4-2-3-11(8-12)18-15(20)10-5-6-13(16)14(17)7-10/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPZFWTNCTLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)
![3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346904.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)

![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)


![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)

![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)